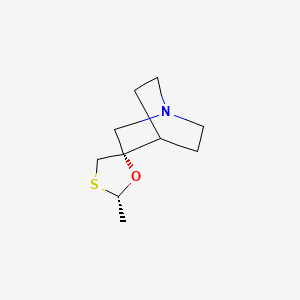![molecular formula C18H15Cl2N5O3 B1668528 4-[2-(4-Azidophenyl)acetamido]-5,7-dichloro-1,2,3,4-tetrahydroquinoline-2-carboxylic acid](/img/structure/B1668528.png)
4-[2-(4-Azidophenyl)acetamido]-5,7-dichloro-1,2,3,4-tetrahydroquinoline-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CGP61594, also known by its IUPAC name 4-[2-(4-azidophenyl)acetamido]-5,7-dichloro-1,2,3,4-tetrahydroquinoline-2-carboxylic acid, is a synthetic organic compound.
Preparation Methods
The synthesis of CGP61594 involves multiple steps, starting with the preparation of the core tetrahydroquinoline structure. The reaction conditions typically include the use of specific reagents and catalysts to achieve the desired chemical transformations. Industrial production methods may involve scaling up these reactions to produce the compound in larger quantities, ensuring purity and consistency .
Chemical Reactions Analysis
CGP61594 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce different functional groups into the molecule .
Scientific Research Applications
Chemistry: It is used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Researchers investigate its interactions with biological targets to understand its potential as a therapeutic agent.
Medicine: Preliminary studies suggest that CGP61594 may have pharmacological properties that could be harnessed for drug development.
Mechanism of Action
The mechanism by which CGP61594 exerts its effects involves interactions with specific molecular targets and pathways. While the exact details of its mechanism of action are still under investigation, it is believed to modulate certain biological processes by binding to specific receptors or enzymes. This interaction can lead to changes in cellular signaling pathways, ultimately affecting the biological activity of the compound .
Comparison with Similar Compounds
CGP61594 can be compared with other similar compounds to highlight its uniqueness. Some of the similar compounds include:
CGP52411: Another bioactive compound with a similar core structure but different functional groups.
CGP37157: Known for its role in modulating calcium channels, it shares some structural similarities with CGP61594.
CGP55845: A compound with similar pharmacological properties but distinct chemical modifications.
The uniqueness of CGP61594 lies in its specific chemical structure and the resulting biological activity, which sets it apart from these related compounds .
Properties
Molecular Formula |
C18H15Cl2N5O3 |
|---|---|
Molecular Weight |
420.2 g/mol |
IUPAC Name |
4-[[2-(4-azidophenyl)acetyl]amino]-5,7-dichloro-1,2,3,4-tetrahydroquinoline-2-carboxylic acid |
InChI |
InChI=1S/C18H15Cl2N5O3/c19-10-6-12(20)17-13(7-10)22-15(18(27)28)8-14(17)23-16(26)5-9-1-3-11(4-2-9)24-25-21/h1-4,6-7,14-15,22H,5,8H2,(H,23,26)(H,27,28) |
InChI Key |
OVAIIHUWSLJJPO-UHFFFAOYSA-N |
SMILES |
C1C(C2=C(C=C(C=C2Cl)Cl)NC1C(=O)O)NC(=O)CC3=CC=C(C=C3)N=[N+]=[N-] |
Canonical SMILES |
C1C(C2=C(C=C(C=C2Cl)Cl)NC1C(=O)O)NC(=O)CC3=CC=C(C=C3)N=[N+]=[N-] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
4-(2-(4-azidophenyl)acetylamino)-5,7-dichloro-1,2,3,4-tetrahydroquinoline-2-carboxylic acid CGP 61594 CGP-61594 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















